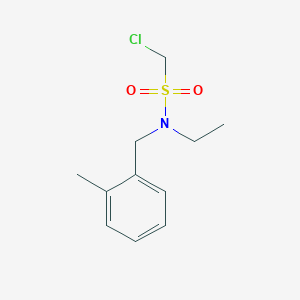

1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide

Description

Properties

Molecular Formula |

C11H16ClNO2S |

|---|---|

Molecular Weight |

261.77 g/mol |

IUPAC Name |

1-chloro-N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide |

InChI |

InChI=1S/C11H16ClNO2S/c1-3-13(16(14,15)9-12)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

KJYJHBIRAQGWHA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1C)S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Sulfonylation Reaction

The initial step involves the reaction of methanesulfonyl chloride with an amine precursor. According to patent literature on related sulfonamide compounds, this reaction is typically carried out in an organic solvent such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF) at temperatures ranging from 20°C to 50°C, often at room temperature for several hours. A base such as triethylamine (Et3N), diisopropylethylamine (DIEA), or N-methylmorpholine (NMM) is used to scavenge the hydrochloric acid generated and drive the reaction forward.

| Parameter | Conditions |

|---|---|

| Solvent | Dichloromethane (DCM), THF, or DMF |

| Temperature | 20–50°C (room temperature preferred) |

| Base | Triethylamine, DIEA, or NMM |

| Reaction time | 1–24 hours |

Alkylation/Substitution Step

Example Synthetic Procedure (Adapted from Related Sulfonamide Syntheses)

Sulfonylation: Methanesulfonyl chloride (1 equiv) is added dropwise to a stirred solution of the amine precursor (e.g., ethylamine or 2-methylbenzylamine) in dichloromethane at 0–5°C with triethylamine (1.2 equiv) as base. The reaction mixture is stirred at room temperature for 2–4 hours.

Workup: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude sulfonamide.

Alkylation: The crude sulfonamide is dissolved in dry DMF, potassium carbonate (2 equiv) is added, followed by 2-methylbenzyl chloride (1 equiv) and ethyl chloride (1 equiv). The mixture is stirred at room temperature or heated to reflux for 6–12 hours.

Purification: After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The product is purified by recrystallization or column chromatography.

Analytical Data and Purity

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of sulfonamide products, with typical purities ranging from 92% to 95% after purification steps. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure.

| Analytical Technique | Purpose | Typical Results |

|---|---|---|

| HPLC | Purity assessment | 92–95% purity after purification |

| ^1H NMR | Structural confirmation | Characteristic chemical shifts for sulfonamide, ethyl, and benzyl protons |

| MS | Molecular weight confirmation | Molecular ion peak consistent with C11H16ClNO2S (example formula) |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride + amine + Et3N | DCM, THF, or DMF | 0–50°C (RT preferred) | 1–24 h | Base scavenges HCl, forms sulfonamide |

| Alkylation | Sulfonamide + 2-methylbenzyl chloride + K2CO3 | DMF | RT to reflux | 6–12 h | Introduces benzyl and ethyl groups |

| Purification | Extraction, recrystallization, chromatography | Various | Ambient | Variable | Achieves 92–95% purity |

Research Findings and Notes

- The reaction sequence is well-established for sulfonamide derivatives and allows for flexibility in introducing various alkyl groups.

- Use of polar aprotic solvents like DMF facilitates nucleophilic substitution during alkylation.

- One-pot synthetic methods can improve efficiency and reduce purification steps.

- The choice of base and temperature can influence yield and side reactions; potassium carbonate and room temperature are preferred for mild conditions.

- Analytical methods such as HPLC and NMR are critical for confirming product identity and purity.

Chemical Reactions Analysis

1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide has a wide range of applications in scientific research. These applications span across chemistry, biology, medicine, and industry, reflecting the compound's versatility and potential.

Chemistry

- Intermediate in Synthesis 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide is used as an intermediate in the synthesis of other chemical compounds. The synthesis of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

- Modification of Properties Reactions involving 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide are significant for modifying the compound's properties and exploring its potential applications.

Biology

- Biological Activities The compound is investigated for its potential biological activities and interactions with biomolecules. Studies on the interactions of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide with biomolecules have revealed insights into its mechanism of action.

- Enzyme and Receptor Interactions The compound may interact with specific proteins or enzymes, influencing their activity and potentially leading to therapeutic effects. Understanding these interactions is crucial for optimizing its use in medicinal chemistry and drug development.

Medicine

- Therapeutic Properties 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide is explored for its potential therapeutic properties and as a lead compound in drug discovery.

- Enzyme and Receptor Inhibition It has shown potential as an inhibitor of specific enzymes and receptors, suggesting possible therapeutic applications. The mechanism of action may involve binding to these biological targets, thereby modulating their functions. This aspect makes the compound a candidate for further pharmacological evaluation.

Industry

- Production of Chemicals and Materials The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Bioactivity : Indole-containing derivatives () exhibit higher molecular weights and complex interactions due to aromatic stacking, correlating with anticancer activity.

- Synthetic Utility : Compounds like are optimized for radiopharmaceutical applications due to simpler purification (e.g., via HPLC gradients as in ).

Physicochemical Properties

- Solubility : The target compound’s ethyl and benzyl groups may reduce aqueous solubility compared to hydroxylated analogs ().

- Thermal Stability : Melting points for related compounds vary widely (e.g., 104–107°C for vs. unrecorded data for –), likely due to crystallinity differences.

Notes

Synthetic Challenges : Steric hindrance from the 2-methylbenzyl group may complicate purification, necessitating advanced chromatographic techniques .

Data Gaps : Physical properties (e.g., density, melting point) for the target compound remain uncharacterized in the literature, highlighting a research need.

Theoretical Insights : Computational models () predict that chloro-substituted sulfonamides exhibit unique UV/Vis spectral profiles, aiding in analytical characterization.

Biological Activity

1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide (CAS 1343960-80-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide can be represented as follows:

- Molecular Formula : C11H14ClN1O2S

- Molecular Weight : 273.75 g/mol

This compound features a chloro group, an ethyl chain, and a 2-methylbenzyl moiety attached to a methanesulfonamide functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. For instance, studies have demonstrated that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation. While specific data for 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide is sparse, its structural similarities to other active sulfonamides suggest potential antimicrobial efficacy.

Cytotoxicity Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, sulfonamide derivatives have been tested against several cancer types, revealing their ability to induce apoptosis or cell cycle arrest. Although direct studies on the cytotoxic effects of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide are not available, it is plausible that it may exhibit similar properties based on structural analogies.

Table 1: Summary of Related Compounds and Their Biological Activities

Safety and Toxicity

The safety profile of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide has not been extensively documented. However, related compounds have shown varying levels of toxicity in preclinical models. It is essential to conduct thorough toxicological assessments to evaluate the safety of this compound for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide with high purity and yield?

- The synthesis typically involves reacting substituted aniline derivatives with methanesulfonyl chloride under controlled conditions. Key steps include:

- Step 1 : React 2-methylbenzylamine with ethylating agents (e.g., ethyl bromide) to introduce the N-ethyl group.

- Step 2 : Treat the intermediate with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

- Critical parameters : Maintain pH > 8 during sulfonylation to ensure efficient coupling. Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for CH2), 2-methylbenzyl aromatic protons (δ ~6.8–7.4 ppm), and sulfonamide protons (δ ~7.5–8.0 ppm).

- IR spectroscopy : Confirm sulfonamide S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹.

- Mass spectrometry : Use high-resolution MS to verify molecular ion [M+H]+ and fragment ions (e.g., loss of Cl or ethyl groups) .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonamide group.

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Solvent compatibility : Dissolve in DMSO or ethanol for biological assays; avoid aqueous solutions at extreme pH (risk of hydrolysis) .

Q. What preliminary assays are used to screen its biological activity?

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.

- Antimicrobial activity : Perform disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the chlorine atom may act as a leaving group in covalent inhibition .

- Molecular docking : Simulate binding to kinase ATP-binding pockets (e.g., using AutoDock Vina). Prioritize targets with high docking scores and complementary steric/electronic features .

Q. What strategies resolve contradictions in biological assay data (e.g., IC50 variability)?

- Assay validation : Replicate experiments with standardized protocols (e.g., fixed incubation time, controlled ATP concentration).

- Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions.

- Metabolite screening : Check for degradation products (e.g., via LC-MS) that may interfere with results .

Q. How does the N-ethyl and 2-methylbenzyl substitution influence structure-activity relationships (SAR)?

- N-Ethyl group : Enhances lipophilicity (logP increase by ~0.5), improving membrane permeability.

- 2-Methylbenzyl moiety : Steric hindrance may reduce off-target binding; compare activity against analogs with para-methyl or unsubstituted benzyl groups.

- Chlorine position : Test meta/para-chloro isomers to assess electronic effects on sulfonamide reactivity .

Q. What mechanistic insights explain its covalent binding to enzymes?

- The chlorine atom may undergo nucleophilic displacement by cysteine or lysine residues, forming a stable enzyme-inhibitor complex. Confirm via:

- Kinetic studies : Measure time-dependent inhibition (kobs/[I] plots).

- Mass spectrometry : Detect adducts (+78.9 Da for Cl substitution) .

Q. How can degradation pathways be characterized to improve formulation stability?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

- Identify degradants : Use LC-HRMS to detect hydrolysis products (e.g., des-chloro analogs) or oxidation byproducts (sulfone formation) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.